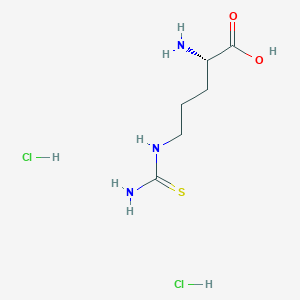

L-Thiocitrulline dihydrochloride

説明

Contextualization within Nitric Oxide Signaling Pathways

Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. wikipedia.orgrndsystems.com The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). rndsystems.com These enzymes facilitate a complex five-electron oxidation of the amino acid L-arginine, which results in the formation of L-citrulline and nitric oxide. wikipedia.orgguidetopharmacology.org

There are three primary isoforms of NOS, each with distinct roles and expression patterns nih.gov:

Neuronal NOS (nNOS or NOS1): Found predominantly in nervous tissue, it plays a key role in synaptic plasticity and neurodevelopment. wikipedia.org

Endothelial NOS (eNOS or NOS3): Primarily located in the endothelial lining of blood vessels, it is crucial for regulating vascular tone and function. wikipedia.org

Inducible NOS (iNOS or NOS2): Expressed by immune cells in response to inflammatory stimuli, it produces large quantities of NO as a defense mechanism. rndsystems.comnih.gov

Given the central role of the L-arginine to L-citrulline conversion, molecules that can interfere with this process are essential for studying the function and regulation of each NOS isoform. L-Thiocitrulline dihydrochloride (B599025), as an L-arginine analog, fits this role by acting as a competitive inhibitor at the enzyme's active site, thereby enabling researchers to modulate NO production and dissect its downstream effects. nih.gov

Overview of its Significance as a Nitric Oxide Synthase Modulator

L-Thiocitrulline is a potent, stereospecific inhibitor of all three major isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). nih.gov Its significance as a modulator stems from its distinct mechanism of action compared to other arginine-based inhibitors.

Steady-state kinetic studies have demonstrated that the inhibition by L-thiocitrulline is competitive with the natural substrate, L-arginine. nih.gov This indicates that it binds to the same active site on the NOS enzyme. The inhibitory constant (Ki) for L-thiocitrulline is reported to be approximately 4-20% of the Michaelis constant (Km) for arginine, signifying a high affinity for the enzyme. nih.gov

A key feature of L-thiocitrulline's inhibitory action is its interaction with the heme cofactor within the NOS enzyme's oxygenase domain. Unlike L-arginine, the binding of L-thiocitrulline causes a "Type II" spectral shift. nih.gov This spectral change suggests that the thioureido sulfur atom of L-thiocitrulline directly coordinates with the heme iron, creating a low-spin complex. rndsystems.comnih.gov This interaction effectively blocks the enzyme's ability to bind and activate oxygen, a critical step in NO synthesis, and also inhibits heme-dependent superoxide (B77818) formation. nih.gov

While L-thiocitrulline itself is a powerful pan-NOS inhibitor, derivatives have been synthesized to achieve greater selectivity for specific isoforms. For instance, S-methyl-L-thiocitrulline has been shown in research studies to be a particularly potent and selective inhibitor of nNOS over eNOS and iNOS, making it a valuable tool for studying the specific functions of neuronal nitric oxide signaling.

Research Findings on S-methyl-L-thiocitrulline Inhibition

The following table presents kinetic data for S-methyl-L-thiocitrulline (Me-TC), a derivative of L-thiocitrulline, highlighting its inhibitory potency and selectivity for human NOS isoforms.

| Parameter | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) |

| Kd (nM) | 1.2 | - | - |

| Ki (nM) | - | 11 | 34 |

Data sourced from research on human NOS isoforms. Kd (dissociation constant) reflects binding affinity, while Ki (inhibition constant) reflects inhibitory potency. A lower value indicates stronger binding or inhibition.

特性

IUPAC Name |

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S.2ClH/c7-4(5(10)11)2-1-3-9-6(8)12;;/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZQYCYVKMVMJU-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=S)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=S)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370113 | |

| Record name | L-Thiocitrulline, Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212051-53-1 | |

| Record name | L-Thiocitrulline, Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for Academic Inquiry

Methodologies for L-Thiocitrulline Dihydrochloride (B599025) Synthesis

The synthesis of L-Thiocitrulline typically originates from readily available amino acids, with L-ornithine being a common precursor. nih.govsemanticscholar.org A widely employed method involves the chemical modification of the δ-amino group of a protected L-ornithine derivative into a thiourea (B124793) moiety. semanticscholar.org For instance, Nα-benzyloxycarbonyl-L-ornithine can be reacted with a thiocarbamoylating agent, such as thiophosgene (B130339) followed by ammonia (B1221849), to introduce the desired thiourea group. acs.org Subsequent removal of the protecting groups yields L-Thiocitrulline. The final step involves treatment with hydrochloric acid to afford the more stable and water-soluble dihydrochloride salt.

Another synthetic strategy begins with L-arginine, the natural substrate for NOS. nih.gov This approach entails the conversion of the guanidino group of L-arginine into a thiourea. While conceptually more direct, this transformation can be challenging due to the inherent reactivity of the guanidino group, requiring carefully controlled reaction conditions to achieve the desired product selectively.

A detailed synthetic scheme starting from Nα-benzyloxycarbonyl-L-ornithine is as follows:

Reaction of Nα-benzyloxycarbonyl-L-ornithine with thiophosgene in the presence of a base like calcium carbonate. acs.org

Treatment of the resulting isothiocyanate with ammonia in methanol. acs.org

Deprotection of the benzyloxycarbonyl group using a strong acid, such as 4 N HCl in dioxane, to yield L-Thiocitrulline. acs.org

Isolation as the dihydrochloride salt.

Synthesis of L-Thiocitrulline Dihydrochloride Analogs for Structure-Activity Relationship Studies

To probe the interactions between L-Thiocitrulline and the active site of NOS, researchers have synthesized a variety of analogs. These structure-activity relationship (SAR) studies are instrumental in developing more potent and isoform-selective inhibitors.

S-Alkyl-L-thiocitrulline Dihydrochloride Derivatives

A key class of analogs is the S-alkyl-L-thiocitrullines. nih.gov These compounds are synthesized by the alkylation of the sulfur atom of the thiourea moiety in L-Thiocitrulline. acs.org This is typically achieved by reacting L-Thiocitrulline with an alkyl halide, such as methyl iodide or ethyl iodide. acs.orgresearchgate.net The introduction of different alkyl groups allows for a systematic investigation of how steric and electronic properties at this position influence inhibitor potency and selectivity. nih.govresearchgate.net For example, S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline have been shown to be highly potent inhibitors of nitric oxide synthase, with S-methyl-L-thiocitrulline being significantly more potent than the prototypical NOS inhibitor, Nω-methyl-L-arginine. nih.govnih.gov

| Derivative | Alkyl Group | Reported Characteristic | Reference(s) |

| S-Methyl-L-thiocitrulline | Methyl (-CH₃) | Potent and selective inhibitor of neuronal NOS (nNOS). | nih.govnih.govsigmaaldrich.com |

| S-Ethyl-L-thiocitrulline | Ethyl (-CH₂CH₃) | Potent inhibitor of nNOS, showing selectivity over other isoforms. | researchgate.netnih.gov |

| S-Propyl-L-thiocitrulline | Propyl (-CH₂CH₂CH₃) | Strong inhibition of both constitutive and inducible NOS isoforms. | researchgate.net |

Modified Arginine Analogs and Isosteric Structures

Given that L-Thiocitrulline is an analog of L-arginine, the synthesis of other modified arginine structures and isosteres is a fruitful area of research. nih.gov These efforts aim to replace the thiourea group with other functionalities that can mimic its binding interactions. This includes the synthesis of compounds where the guanidinium (B1211019) group of arginine is altered or replaced. For instance, amidine-containing amino acids, such as N5-(1-iminoethyl)-L-ornithine (L-NIO), which are analogs of the guanidinium moiety, have been identified as potent NOS inhibitors. nih.gov The synthesis of these molecules often involves multi-step sequences with careful use of protecting groups to achieve the desired chemical modifications on the amino acid side chain. nih.gov

Solid-Phase Synthesis Approaches for this compound and its Derivatives

Solid-phase synthesis offers a powerful and efficient platform for the creation of libraries of L-Thiocitrulline derivatives. mdpi.com This methodology involves anchoring a protected amino acid, typically L-ornithine, to a solid support or resin. The subsequent chemical transformations, including the formation of the thiourea and any derivatization such as S-alkylation, are performed on the resin-bound substrate. mdpi.comresearchgate.net The key advantage of this approach is the simplified purification process, where excess reagents and byproducts are removed by simple washing steps. This has enabled the rapid and parallel synthesis of numerous analogs for high-throughput screening to identify novel NOS inhibitors. mdpi.comresearchgate.net A common strategy involves linking a protected thiocitrulline intermediate to the solid support through its thiourea group, allowing for modifications to be made at the carboxylate terminus. mdpi.com

Design Principles for Novel this compound-Based Research Probes

The development of research probes based on the L-Thiocitrulline scaffold is essential for studying the function and localization of NOS in biological systems. These probes are typically designed by incorporating a reporter group, such as a fluorophore or a radiolabel, onto the L-Thiocitrulline molecule.

Key design principles include:

Attachment Point: The reporter group must be attached at a position that does not disrupt the molecule's ability to bind to the NOS active site. The α-amino or carboxyl groups are often suitable locations for such modifications. researchgate.net

Linker: A linker of appropriate length and flexibility is often used to connect the L-Thiocitrulline core to the reporter, ensuring that the reporter does not sterically hinder the inhibitor's binding.

Reporter Group Properties: The choice of reporter is critical. Fluorescent probes should possess favorable photophysical properties, such as high quantum yield and photostability. nih.govmdpi.com For imaging applications like Positron Emission Tomography (PET), a suitable radionuclide, such as Carbon-11, is incorporated, as has been demonstrated with the synthesis of ¹¹C-labeled S-methyl-L-thiocitrulline. nih.gov

Inspired by existing fluorescent sensors, probes for detecting citrullination, a related post-translational modification of arginine, have been developed, suggesting that similar strategies could be adapted for L-Thiocitrulline-based probes. rsc.org The ultimate goal is to create a molecule that retains high affinity and selectivity for NOS while providing a robust signal for detection and imaging. thermofisher.com

Molecular and Enzymatic Mechanisms of Action of L Thiocitrulline Dihydrochloride

Inhibition of Nitric Oxide Synthase Isoforms

L-Thiocitrulline and its derivatives exhibit inhibitory activity against the three main isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.govnih.govsemanticscholar.org The degree of inhibition and selectivity varies among the isoforms, which is a key aspect of its pharmacological profile.

Neuronal Nitric Oxide Synthase (nNOS)

L-Thiocitrulline and its S-alkyl derivatives are particularly potent inhibitors of nNOS. nih.govnih.gov S-methyl-L-thiocitrulline (SMTC), a derivative, demonstrates significant selectivity for nNOS over eNOS. nih.gov Studies have shown that SMTC can be approximately 17-fold more selective for rat nNOS compared to the endothelial enzyme. sigmaaldrich.com This selectivity is crucial as nNOS is implicated in various physiological and pathological processes in the nervous system. nih.gov Inhibition of nNOS by these compounds is often slow and tight-binding. nih.gov For instance, S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline have been identified as slow, tight-binding inhibitors of nNOS from the human brain. nih.gov

Inducible Nitric Oxide Synthase (iNOS)

L-Thiocitrulline is also an effective inhibitor of iNOS, the isoform often associated with inflammatory responses. nih.govsemanticscholar.org The overproduction of NO by iNOS can lead to cytotoxic effects and is linked to conditions like septic shock and inflammation. nih.govmaastrichtuniversity.nl S-methyl-L-thiocitrulline dihydrochloride (B599025) acts as a selective modulator of iNOS by mimicking substrate interactions within the active site. scbt.com While potent, the inhibitory constants (Ki) for human iNOS by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline are higher than for nNOS, indicating less potent inhibition compared to the neuronal isoform. nih.gov

Endothelial Nitric Oxide Synthase (eNOS)

L-Thiocitrulline inhibits eNOS, the isoform primarily responsible for regulating vascular tone. nih.govsemanticscholar.org However, its inhibitory effect on eNOS is generally less potent compared to nNOS. nih.govsigmaaldrich.com This relative selectivity is a significant characteristic, as non-selective inhibition of eNOS can have undesirable cardiovascular effects. maastrichtuniversity.nl For example, S-methyl-L-thiocitrulline shows about a 17-fold greater selectivity for nNOS over eNOS in rats. sigmaaldrich.com

| Inhibitor | nNOS | iNOS | eNOS |

| S-Methyl-L-thiocitrulline (SMTC) | IC₅₀ = 300 nM (rat) sigmaaldrich.com | Ki = 34 nM (human) nih.gov | IC₅₀ = 5.4 µM (rat) sigmaaldrich.com |

| S-Ethyl-L-thiocitrulline (Et-TC) | Kd = 0.5 nM (human) nih.gov | Ki = 17 nM (human) nih.gov | Ki = 24 nM (human) nih.gov |

Competitive Inhibition with L-Arginine at the Active Site

The inhibitory action of L-thiocitrulline and its derivatives on NOS is competitive with the enzyme's natural substrate, L-arginine. nih.govnih.gov This means that L-thiocitrulline binds to the same active site on the NOS enzyme as L-arginine, thereby preventing the synthesis of nitric oxide. nih.govnih.gov Steady-state kinetic studies have confirmed this competitive relationship, with the inhibition constant (Ki) being a fraction of the Michaelis constant (Km) for L-arginine, indicating a high affinity for the enzyme's active site. nih.gov The binding of these inhibitors is reversible. nih.govresearchgate.net

Stereospecificity in Nitric Oxide Synthase Binding

The inhibition of nitric oxide synthase by L-thiocitrulline is stereospecific, meaning that the specific three-dimensional arrangement of the atoms in the L-thiocitrulline molecule is crucial for its inhibitory activity. nih.govnih.govresearchgate.net This specificity arises because the active site of the NOS enzyme is also chiral and will only effectively bind with one of the stereoisomers of the inhibitor. This stereospecificity is a hallmark of a targeted and specific molecular interaction, distinguishing it from non-specific chemical inhibition.

Heme-Binding Interactions and Spectroscopic Characterization

A distinctive feature of L-thiocitrulline's mechanism of action is its direct interaction with the heme iron cofactor within the active site of the NOS enzyme. nih.govsemanticscholar.org Unlike the substrate L-arginine, the binding of L-thiocitrulline induces a "Type II" difference spectrum. nih.govsemanticscholar.org This spectral shift is indicative of a transition of the heme iron from a high-spin to a low-spin state. nih.govsemanticscholar.org It is proposed that the thioureido sulfur atom of L-thiocitrulline acts as a sixth ligand to the heme iron. nih.govsemanticscholar.orgnih.gov

Ligand Properties of the Thioureido Sulfur Moiety

The mechanism of L-Thiocitrulline's interaction with nitric oxide synthase is distinct from that of the substrate, L-arginine. The thioureido sulfur atom of L-Thiocitrulline plays a crucial role, acting as a sixth ligand to the heme iron within the enzyme's oxygenase domain. nih.govsemanticscholar.org This direct coordination to the iron is a key feature of its inhibitory function. nih.gov Electron paramagnetic resonance spectroscopy studies have confirmed that the L-thiocitrulline sulfur serves as a sixth axial heme ligand in at least one of the low-spin forms of the enzyme complex. nih.gov This binding mode is a departure from that of the natural substrate L-arginine, which perturbs the heme environment without directly ligating to the iron. nih.gov

Impact on Heme Iron Spin State Transitions

The binding of L-Thiocitrulline to the heme cofactor of nitric oxide synthase induces a significant change in the electronic state of the heme iron. nih.govsemanticscholar.org Unlike the substrate L-arginine or the inhibitor Nω-methyl-L-arginine, L-thiocitrulline's binding elicits a "Type II" difference spectrum. nih.govsemanticscholar.org This spectral shift is indicative of a transition of the heme iron from a high-spin state to a low-spin state. nih.govsemanticscholar.org Electron paramagnetic resonance spectroscopy further corroborates this, showing that the complex of L-thiocitrulline with neuronal NOS produces both high- and low-spin iron spectra. nih.gov This transition is a direct consequence of the thioureido sulfur moiety coordinating to the heme iron as a sixth axial ligand. nih.govnih.gov

Modulation of Electron Transfer and Superoxide (B77818) Formation by Nitric Oxide Synthase

L-Thiocitrulline's interaction with the heme iron has profound consequences for the catalytic activity of nitric oxide synthase, particularly affecting electron transfer and the generation of superoxide radicals. The binding of L-Thiocitrulline inhibits heme-dependent superoxide formation. nih.govsemanticscholar.org Mechanistically, L-Thiocitrulline decreases electron flux through both neuronal and macrophage NOS by lowering the reduction potential of the heme iron. sigmaaldrich.com This action blocks the flow of electrons at a point beyond the flavins in the electron transfer sequence, as it does not impact the NADPH-dependent reduction of NOS flavins or the enzyme's cytochrome c reduction activity. nih.govsigmaaldrich.com

Specifically, L-Thiocitrulline was found to inhibit both NADPH-dependent and dithionite-mediated reduction of the heme iron. sigmaaldrich.com This represents a distinct mechanism of modulating electron flow through NOS compared to substrate analogs like L-arginine. sigmaaldrich.com However, some studies have noted that under certain conditions with activated endothelial nitric oxide synthase, the addition of L-thiocitrulline did not result in the inhibition of superoxide generation, suggesting the dynamics of this interaction can be complex and dependent on the specific experimental setup. pnas.orgpnas.org

Kinetic and Mechanistic Characterization of Nitric Oxide Synthase Inhibition

Kinetic analyses have demonstrated that L-Thiocitrulline is a potent and competitive inhibitor of nitric oxide synthase with respect to the substrate, L-arginine. nih.govnih.gov This indicates that L-Thiocitrulline initially binds to the same site as the substrate. nih.gov The inhibition is reversible and stereoselective for the L-isomer. nih.govnih.gov

The potency of L-Thiocitrulline is significant, with inhibition constants (Ki) reported to be approximately 4-20% of the Michaelis constant (Km) for L-arginine across different NOS isoforms. nih.gov Spectroscopic titration experiments have estimated a spectral binding constant (Ks) for L-thiocitrulline with neuronal NOS to be in the range of 1-3 µM. semanticscholar.org The inhibitory effects of related S-alkyl-L-thiocitrulline compounds underscore the potential of this chemical class, with some derivatives showing even greater potency than the parent compound, L-thiocitrulline, and the prototypic inhibitor Nω-methyl-L-arginine. nih.govnih.govnih.gov

Table 1: Kinetic Constants for NOS Inhibition

| Compound | NOS Isoform | Inhibition Type | Ki Value | Ks Value |

|---|---|---|---|---|

| L-Thiocitrulline | nNOS, iNOS, eNOS | Competitive with L-arginine | ~4-20% of Km(Arg) nih.gov | 1-3 µM semanticscholar.org |

| S-methyl-L-thiocitrulline | nNOS | Slow, Tight Binding | 1.2 nM (Kd) nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| L-Thiocitrulline dihydrochloride | |

| L-Arginine | L-Arg |

| Nitric Oxide | NO |

| Nitric Oxide Synthase | NOS |

| Neuronal Nitric Oxide Synthase | nNOS |

| Endothelial Nitric Oxide Synthase | eNOS |

| Inducible Nitric Oxide Synthase | iNOS |

| Nω-methyl-L-arginine | L-NMA |

| S-methyl-L-thiocitrulline | Me-TC |

| S-ethyl-L-thiocitrulline | Et-TC |

| Nicotinamide adenine (B156593) dinucleotide phosphate | NADPH |

| Cytochrome c | |

| Dithionite | |

| Imidazole |

Biological Roles and Mechanistic Investigations of L Thiocitrulline Dihydrochloride in Preclinical Models

Elucidation of Nitric Oxide Dependent Physiological Processes

Nitric oxide is a pleiotropic molecule that plays a crucial role in numerous physiological functions, acting as a neuromodulator, neurotransmitter, and regulator of vascular tone. researchgate.net L-Thiocitrulline dihydrochloride's primary mechanism of action is the potent and stereospecific inhibition of nitric oxide synthases (NOS), the enzymes responsible for converting L-arginine to L-citrulline and NO. nih.gov It exhibits a notable selectivity for the neuronal isoform (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.gov This selectivity allows researchers to dissect the specific contributions of nNOS-derived NO in various physiological systems.

In conscious rats, the administration of S-methyl-L-thiocitrulline (SMTC), a related compound, has been shown to cause a rise in blood pressure and vasoconstriction in several vascular beds, suggesting an inhibitory effect on eNOS at higher doses. nih.gov However, the distinct profile of blood pressure changes compared to non-selective NOS inhibitors like L-NAME points to a more complex interaction with the NO system. nih.gov Studies have also demonstrated that L-thiocitrulline can act as a potent pressor agent in both normal and endotoxemic rats, highlighting its potential to counteract hypotension caused by excessive NO production. nih.gov

Neurological System Investigations

The brain is a primary site of nNOS expression, and L-Thiocitrulline dihydrochloride (B599025) has been instrumental in exploring the multifaceted roles of NO in the central nervous system.

Modulation of Central Nitric Oxide Signaling

NO functions as an unconventional neurotransmitter, synthesized on demand and not stored in synaptic vesicles. mdpi.com Its production is often linked to the activation of N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium and subsequent activation of nNOS. mdpi.com this compound, by inhibiting nNOS, provides a means to investigate the downstream effects of this signaling cascade. Research has shown that inhibiting nNOS can modulate neurovascular coupling, the process that matches local blood flow to neuronal activity. nih.gov Specifically, nNOS inhibition has been found to blunt the rapidity of the neurovascular response to stimuli. nih.gov

Role in Neuroprotection Research Models (e.g., quinolinic acid-induced, MDMA-induced neurotoxicity)

Excessive NO production has been implicated in the pathophysiology of various neurodegenerative conditions and neurotoxicity. This compound has been utilized in preclinical models to probe the involvement of nNOS in these processes. For instance, studies have investigated its effects in models of neurotoxicity induced by substances like 3,4-methylenedioxymethamphetamine (MDMA). Research indicates that MDMA administration can lead to an increase in NO formation and nitrotyrosine levels in the striatum. nih.gov The use of nNOS inhibitors, such as S-methyl-L-thiocitrulline (S-MTC), has been shown to attenuate the depletion of serotonin (B10506) in the striatum caused by MDMA, suggesting that reactive nitrogen species contribute to its neurotoxic effects. nih.gov This protective effect was observed without altering MDMA-induced hyperthermia. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Specific Functional Studies

The selectivity of this compound for nNOS has enabled researchers to delineate the specific functions of this enzyme isoform. nih.gov Studies have shown that it is a slow, tight-binding inhibitor of human nNOS. nih.gov This selective inhibition has been proposed as a potential therapeutic strategy for conditions like cerebral ischemia and other neurodegenerative diseases where nNOS overactivity is implicated. nih.gov In vivo studies in rats have further confirmed the selectivity of related compounds for nNOS in neuronal tissue compared to eNOS in vascular endothelium. nih.gov

Urological System Research (e.g., Micturition Reflex Modulation)

Preclinical studies have explored the role of nNOS in the lower urinary tract, particularly in the modulation of the micturition reflex. In female rats, the administration of an nNOS inhibitor via an intrathecal route led to the inhibition of urethral sphincter relaxation and micturition reflexes. nih.govnih.govscielo.br Conversely, intracerebroventricular injection resulted in an increased urethral sphincter tonus without affecting bladder function. nih.govnih.govscielo.br These effects were reversed by the administration of L-Arginine, the substrate for NOS, indicating that NO plays a key modulatory role in the function of the urethral sphincter and detrusor muscle. nih.govnih.govscielo.br

| Administration Route | Effect on Urethral Sphincter | Effect on Micturition Reflex |

| Intrathecal | Inhibition of relaxation | Total inhibition |

| Intracerebroventricular | Increased tonus | No significant change |

Ocular System Research (e.g., Myopia Development Pathways)

Emerging research has implicated nNOS as a central component in the signaling pathway for the development of myopia. columbia.edu Preclinical studies in mouse models have shown that systemic administration of S-methyl-L-thiocitrulline hydrochloride can inhibit the progression of experimentally induced myopia. google.com This suggests that targeting the nNOS pathway could be a viable pharmacological approach for managing myopia. columbia.edu The mechanism is thought to involve the modulation of signaling pathways that are directly involved in the progression of this common ocular disorder. columbia.edu

| Research Area | Key Finding |

| Myopia Development | nNOS is a central component of the signaling pathway. columbia.edu |

| Preclinical Model (Mice) | Systemic S-methyl-L-thiocitrulline hydrochloride inhibited myopia progression. google.com |

Cardiovascular System Research (e.g., Vasoregulation Mechanisms)

L-Thiocitrulline has been identified as a potent inhibitor of nitric oxide synthases (NOS), the enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. nih.gov NO plays a key role in the local regulation of blood vessel tone under both resting and stimulated conditions. nih.gov The three primary isoforms of NOS are neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3), all of which contribute to cardiovascular regulation. mdpi.com

Research has demonstrated that L-thiocitrulline acts as a stereospecific inhibitor of the constitutive brain (nNOS) and endothelial (eNOS) isoforms of NOS, as well as the isoform induced in vascular smooth muscle cells (iNOS). nih.gov Mechanistic studies have revealed that its inhibition is competitive with the substrate L-arginine. nih.govresearchgate.net This suggests that L-thiocitrulline initially binds to the enzyme in a manner similar to a substrate or product. nih.gov

A distinguishing feature of L-thiocitrulline's interaction with NOS is its effect on the enzyme's heme cofactor. Unlike L-arginine and the prototypical NOS inhibitor, Nω-methyl-L-arginine, the binding of L-thiocitrulline causes a "Type II" difference spectrum. nih.gov This spectral shift indicates a transition of the heme iron from a high spin to a low spin state, suggesting that the thioureido sulfur of L-thiocitrulline directly contributes as the sixth ligand to the heme iron. nih.gov This interaction with the heme iron is crucial for its inhibitory action. nih.gov

In preclinical in vivo models, L-thiocitrulline exhibits potent pressor activity, meaning it increases blood pressure. This effect has been observed in both normal and endotoxemic rats. nih.gov The pressor effect is a direct consequence of inhibiting NO synthesis, which leads to vasoconstriction and an increase in systemic vascular resistance. The activity in endotoxemic rats, a model for septic shock, highlights its potential relevance in conditions characterized by NO overproduction and profound hypotension. nih.gov

While L-thiocitrulline itself is a broad NOS inhibitor, studies on its derivatives, such as S-methyl-L-thiocitrulline (SMTC), have helped to dissect the specific roles of NOS isoforms. SMTC is a selective inhibitor of nNOS. nih.govmdpi.com Investigations with SMTC have shown that nNOS plays a significant role in regulating basal microvascular tone in humans. nih.govnih.gov

Table 1: Research Findings on L-Thiocitrulline in Cardiovascular Models

| Parameter | Observation | Mechanism/Implication | Reference(s) |

| Enzyme Inhibition | Potent, stereospecific inhibitor of nNOS, eNOS, and iNOS. | Competitive inhibition with L-arginine. Binds to the heme iron, causing a high-to-low spin state transition. | nih.gov |

| In Vivo Effect (Rats) | Potent pressor agent in both normotensive and endotoxemic rats. | Inhibition of nitric oxide synthesis leads to vasoconstriction and increased blood pressure. | nih.gov |

| Heme Interaction | Induces a "Type II" difference spectrum upon binding to NOS. | The thioureido sulfur atom likely acts as the sixth ligand to the heme iron. | nih.gov |

Immune and Inflammatory Response Studies

The role of L-thiocitrulline in immune and inflammatory responses is intrinsically linked to its ability to inhibit the inducible nitric oxide synthase (iNOS) isoform. nih.gov Under normal physiological conditions, iNOS is not typically expressed. However, its expression is induced in various cells, including vascular smooth muscle cells and macrophages, by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma. nih.govmdpi.com

Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO). While NO has protective functions, its overproduction during an inflammatory response can be cytotoxic and contribute to tissue damage and the pathophysiology of inflammatory conditions. mdpi.com The enzyme nuclear factor κB (NFκB) is a key regulator of immune and inflammatory responses and is heavily involved in the induction of pro-inflammatory enzymes like iNOS. mdpi.com

Preclinical research has shown that L-thiocitrulline is a potent inhibitor of the iNOS isoform induced in vascular smooth muscle cells by lipopolysaccharide and interferon-gamma. nih.gov By blocking the activity of iNOS, L-thiocitrulline can reduce the excessive production of NO that characterizes certain inflammatory states. This mechanism is demonstrated by its pressor effects in endotoxemic rats, a model where LPS induces a systemic inflammatory response leading to iNOS expression, NO overproduction, and severe hypotension (septic shock). nih.gov L-thiocitrulline's ability to counteract this hypotension underscores its function as an iNOS inhibitor in a disease model driven by inflammation. nih.gov

The inflammatory cascade involves numerous mediators. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are central to initiating and amplifying the inflammatory response. phcog.com These cytokines often trigger the signaling pathways that lead to iNOS expression. mdpi.com Therefore, by inhibiting a key downstream effector like iNOS, L-thiocitrulline can mitigate a major consequence of the pro-inflammatory cytokine cascade.

Table 2: Research Findings on L-Thiocitrulline in Inflammatory Models

| Model System | Key Finding | Mechanism of Action | Reference(s) |

| Vascular Smooth Muscle Cells | Inhibits iNOS induced by lipopolysaccharide (LPS) and interferon-gamma. | Blocks the catalytic activity of the iNOS enzyme, preventing excessive NO production. | nih.gov |

| Endotoxemic Rats | Acts as a potent pressor agent, reversing hypotension. | Counteracts the vasodilation caused by iNOS-derived NO overproduction during a systemic inflammatory response. | nih.gov |

Comparative Biochemical Pharmacology of L Thiocitrulline Dihydrochloride

Distinctions from other L-Arginine Analogs as NOS Inhibitors

L-Thiocitrulline is a potent, stereospecific inhibitor of the constitutive brain (nNOS) and endothelial (eNOS) isoforms of NOS, as well as the inducible isoform (iNOS). nih.gov Kinetic studies reveal that its inhibition is competitive with the natural substrate, L-Arginine, indicating that it binds to the same active site. nih.govnih.gov This competitive and reversible inhibition is a shared characteristic with many L-Arginine analogs, including the prototypic inhibitor Nω-methyl-L-arginine (L-NMA) and the S-alkylated derivatives of L-Thiocitrulline itself. nih.govnih.govnih.gov

A key distinction lies in the potency and the nature of the interaction. S-alkylated derivatives, such as S-methyl-L-thiocitrulline (L-SMTC) and S-ethyl-L-thiocitrulline (L-SETC), are among the most potent NOS-inhibiting amino acids described, significantly more potent than L-NMA. nih.govconsensus.app While L-Thiocitrulline and its derivatives act as reversible competitive inhibitors, other L-Arginine analogs, like L-NMA, can also function as slow, reaction-based inactivators of nNOS and iNOS. nih.gov The most profound distinction, however, is the unique way L-Thiocitrulline interacts with the heme cofactor, a feature not shared by L-Arginine, L-NMA, or even its own S-alkylated derivatives. nih.govnih.govresearchgate.net This differential heme interaction is detailed further in section 5.3.

Table 1: Comparison of NOS Inhibitor Characteristics

| Inhibitor | Inhibition Type | Relative Potency | Key Distinguishing Feature |

|---|---|---|---|

| L-Arginine | Substrate | N/A | Natural substrate for NOS. |

| L-Thiocitrulline | Competitive | Potent | Directly binds heme iron, causing a low-spin shift. nih.govsemanticscholar.org |

| S-Methyl-L-thiocitrulline (L-SMTC) | Competitive, Slow-Tight Binding | Very Potent | Does not directly bind heme iron; selective for nNOS. researchgate.netnih.gov |

| Nω-methyl-L-arginine (L-NMA) | Competitive, Reaction-Based | Moderate | Can act as a mechanism-based inactivator for nNOS/iNOS. nih.govsemanticscholar.org |

Selectivity Profiles Across Nitric Oxide Synthase Isoforms

While L-Thiocitrulline is a potent inhibitor of all three NOS isoforms, its S-alkylated derivatives exhibit notable selectivity, particularly for the neuronal isoform (nNOS). nih.govnih.gov This isoform selectivity is a critical factor for therapeutic potential, as specific inhibition of nNOS is sought for treating neurodegenerative diseases, while avoiding the cardiovascular effects of eNOS inhibition. nih.gov

S-methyl-L-thiocitrulline (L-SMTC) and S-ethyl-L-thiocitrulline (L-SETC) are powerful and selective inhibitors of human nNOS. nih.gov L-SMTC, for instance, has been shown to be approximately 10-fold more potent against nNOS than eNOS and 17-fold more selective for rat nNOS over rat eNOS. nih.govnih.gov L-SETC displays even greater selectivity, being up to 50-fold more potent as an inhibitor of nNOS compared to eNOS. nih.gov These compounds are characterized as slow, tight-binding inhibitors of nNOS. nih.gov

Table 2: Isoform Selectivity of L-Thiocitrulline Analogs (Human NOS)

Data represents inhibitory constants (Ki) or dissociation constants (Kd) in nanomolar (nM) concentrations. Lower values indicate higher potency.

| Compound | nNOS (nM) | eNOS (nM) | iNOS (nM) | Selectivity Ratio (eNOS/nNOS) |

|---|---|---|---|---|

| S-Methyl-L-thiocitrulline (L-SMTC) | 1.2 (Kd) | 11 (Ki) | 34 (Ki) | ~10x |

| S-Ethyl-L-thiocitrulline (L-SETC) | 0.5 (Kd) | 24 (Ki) | 17 (Ki) | ~50x |

Differential Heme Interactions Among Analogs

The interaction with the heme iron at the heart of the NOS active site is a defining characteristic that separates L-Thiocitrulline from nearly all other L-Arginine analogs.

Upon binding to NOS, L-Thiocitrulline elicits a "Type II" difference spectrum. nih.govsemanticscholar.org This spectral shift is indicative of a direct coordination bond forming between the thioureido sulfur atom of L-Thiocitrulline and the heme iron, serving as the sixth axial ligand. nih.govsemanticscholar.orgnih.gov This interaction forces a transition of the heme iron from a high-spin state to a low-spin state. nih.govsemanticscholar.org This mechanism is in stark contrast to the binding of the natural substrate L-Arginine or the inhibitor L-NMA, neither of which directly ligate the heme iron or cause a similar low-spin transition. nih.govnih.gov

Strikingly, this unique heme-binding feature is lost in the more potent S-alkylated derivatives of L-Thiocitrulline. nih.govresearchgate.net Spectral studies of S-methyl-L-thiocitrulline and other S-alkyl analogs show no direct interaction of the inhibitor's sulfur atom with the heme iron. nih.govresearchgate.netresearchgate.net The binding of these analogs does not produce the Type II spectrum seen with the parent compound, highlighting a fundamentally different mode of interaction at the active site despite their shared competitive nature. researchgate.net This demonstrates that the exceptional potency of the S-alkyl derivatives is not dependent on direct coordination with the heme iron.

Table 3: Heme Interaction Profiles of NOS Ligands

| Compound | Direct Heme Iron Interaction | Resulting Heme Iron Spin State | Spectral Signature |

|---|---|---|---|

| L-Arginine | No | High-Spin nih.gov | Perturbs heme pocket but no Type II shift. nih.gov |

| L-Thiocitrulline | Yes (via Sulfur) nih.gov | Low-Spin nih.govnih.gov | "Type II" Difference Spectrum nih.gov |

| S-Alkyl-L-thiocitrullines | No nih.govresearchgate.net | Remains High-Spin | No Type II shift. researchgate.net |

Methodological Considerations for Research Utilizing L Thiocitrulline Dihydrochloride

In vitro Enzymatic Assay Methodologies

L-Thiocitrulline has been extensively characterized as a potent inhibitor of nitric oxide synthases (NOS) using various in vitro enzymatic assays. These assays are fundamental for determining the kinetic parameters and mechanism of inhibition.

A primary method involves the use of purified NOS isoforms, including neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The activity of these enzymes is typically monitored by measuring the conversion of L-[3H]arginine to L-[3H]citrulline. The assay mixture generally contains the purified enzyme, L-arginine, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin. The reaction is initiated by adding the substrate and stopped after a defined incubation period. The product, L-[3H]citrulline, is then separated from the unreacted L-[3H]arginine by ion-exchange chromatography and quantified by scintillation counting.

Steady-state kinetic studies have demonstrated that L-thiocitrulline acts as a competitive inhibitor with respect to L-arginine. nih.gov Its inhibition constant (Ki) values show it to be a potent inhibitor of all three NOS isoforms. nih.gov Unlike the substrate L-arginine or the inhibitor Nω-methyl-L-arginine, L-thiocitrulline's binding to the enzyme's heme cofactor induces a "Type II" difference spectrum. nih.gov This spectral shift indicates a transition of the heme iron from a high-spin to a low-spin state, suggesting that the thioureido sulfur of L-thiocitrulline directly coordinates with the heme iron as a sixth ligand. nih.gov This interaction inhibits the heme-dependent formation of superoxide (B77818) but does not affect the flavin-mediated cytochrome c reduction activity of the enzyme. nih.gov

Derivatives of L-thiocitrulline, such as S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline, have also been evaluated using similar enzymatic assays. These compounds have been identified as slow, tight-binding inhibitors, particularly of nNOS. nih.gov Their kinetic profiles, including association (kon) and dissociation (koff) rate constants, have been determined to calculate their dissociation constants (Kd). nih.gov

| Inhibitor | NOS Isoform | Inhibition Parameter | Value |

| L-Thiocitrulline | nNOS, eNOS, iNOS | Ki | ~4-20% of Km for L-arginine nih.gov |

| S-Methyl-L-thiocitrulline | nNOS | Kd | 1.2 nM nih.gov |

| iNOS | Ki | 34 nM nih.gov | |

| eNOS | Ki | 11 nM nih.gov | |

| S-Ethyl-L-thiocitrulline | nNOS | Kd | 0.5 nM nih.gov |

| iNOS | Ki | 17 nM nih.gov | |

| eNOS | Ki | 24 nM nih.gov |

Table 1: In vitro inhibition of Nitric Oxide Synthase (NOS) isoforms by L-Thiocitrulline and its S-alkyl derivatives.

Cell-Based System Applications

Cell-based assays provide a more physiologically relevant context to study the effects of NOS inhibitors like L-thiocitrulline, bridging the gap between in vitro enzymatic assays and in vivo studies. nih.gov

One application involves using cultured cells that endogenously express or are engineered to overexpress a specific NOS isoform. For instance, L-thiocitrulline has been shown to inhibit the iNOS isoform induced in vascular smooth muscle cells following stimulation with lipopolysaccharide (LPS) and interferon-gamma. nih.gov In such an experimental setup, cells are treated with the inducing agents and then exposed to varying concentrations of L-thiocitrulline. The inhibitory effect is quantified by measuring the accumulation of nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), stable oxidation products of nitric oxide (NO), in the cell culture medium. The Griess reagent is commonly used for the colorimetric detection of nitrite. nih.gov

Another established cell-based model for screening NOS inhibitors utilizes human embryonic kidney (HEK) 293T cells stably transfected to overexpress a specific NOS isoform, such as rat nNOS. nih.gov In this system, enzyme activity is initiated by increasing intracellular calcium levels, and the inhibitory potency of compounds is determined by measuring the reduction in nitrite formation in the culture medium. nih.gov This type of assay allows for the assessment of inhibitor bioavailability and activity within a cellular environment. nih.gov

| Cell System | NOS Isoform | Assay Principle | Measured Endpoint |

| Vascular Smooth Muscle Cells | iNOS | Induction by LPS and interferon-gamma followed by inhibitor treatment. nih.gov | Reduction in nitrite/nitrate accumulation in culture medium. nih.gov |

| HEK 293T Cells (transfected) | nNOS | Overexpression of nNOS, activation by calcium influx, and inhibitor treatment. nih.gov | Reduction in nitrite formation measured by Griess reagent. nih.gov |

Table 2: Methodologies for L-Thiocitrulline evaluation in cell-based systems.

Ex vivo Tissue Studies

Ex vivo tissue preparations are critical for assessing the physiological effects of NOS inhibitors on intact tissue functions. A standard methodology involves the use of isolated aortic rings to study vascular reactivity. In these experiments, aortic rings are obtained from animals (e.g., rats) and mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂). The tension of the rings is recorded using isometric force transducers.

To study the effect of L-thiocitrulline, the endothelial-dependent relaxation of the aortic rings is evaluated. The rings are first pre-contracted with an alpha-adrenergic agonist like phenylephrine. Then, a relaxing agent that stimulates endothelial NO production, such as acetylcholine, is added to elicit relaxation. The ability of L-thiocitrulline to inhibit this eNOS-dependent relaxation is a key measure of its effect on vascular function. semanticscholar.org By pre-incubating the tissue with L-thiocitrulline before adding the relaxing agent, a concentration-dependent inhibition of the relaxation response can be quantified, demonstrating the inhibitor's efficacy in a functional tissue model. semanticscholar.org

Preclinical in vivo Experimental Designs and Models

Preclinical in vivo studies are essential for evaluating the systemic effects of L-thiocitrulline. A prominent model used in this context is the endotoxemic rat, which simulates the hypotension observed in septic shock. nih.gov

In this model, rats are administered bacterial lipopolysaccharide (LPS) to induce a state of systemic inflammation and hypotension, which is mediated by the overproduction of NO by iNOS. nih.govnih.gov The intravenous administration of L-thiocitrulline in these endotoxemic rats has been shown to produce a potent pressor response, effectively reversing the hypotension. nih.govsemanticscholar.org This demonstrates the compound's ability to inhibit NOS in a whole-animal system and produce a significant hemodynamic effect. The effect of L-thiocitrulline is also evaluated in normotensive control rats to assess its pressor activity under normal physiological conditions. nih.govresearchgate.net

The experimental design typically involves continuous monitoring of mean arterial blood pressure (MABP) via an arterial catheter. After a stabilization period, a baseline blood pressure is recorded before the administration of LPS. Once hypotension is established, L-thiocitrulline is administered, and the change in MABP is recorded. nih.gov Derivatives like S-methyl-L-thiocitrulline have also been tested in similar models, including in endotoxemic dogs, where they reversed hypotension and improved cardiac output. researchgate.netnih.gov These models are crucial for establishing the potential therapeutic utility of L-thiocitrulline and its analogs in conditions characterized by NO overproduction. researchgate.net

| Animal Model | Condition | Experimental Design | Key Finding |

| Rat | Endotoxemia (LPS-induced hypotension) | Intravenous administration of L-thiocitrulline after LPS infusion; MABP monitored. nih.govnih.gov | Potent pressor effect, reversing hypotension. nih.govsemanticscholar.org |

| Rat | Normotensive | Intravenous administration of L-thiocitrulline; MABP monitored. nih.gov | Potent pressor agent. nih.gov |

| Dog | Endotoxemia (endotoxin-induced hypotension) | Intravenous administration of S-methyl-L-thiocitrulline after endotoxin (B1171834) infusion. researchgate.netnih.gov | Reversal of hypotension and modest improvement in cardiac output. nih.gov |

Table 3: Preclinical in vivo models for evaluating L-Thiocitrulline and its derivatives.

Future Research Trajectories and Unanswered Questions

Exploration of Unconventional Nitric Oxide Synthase Interactions

While L-Thiocitrulline is recognized as a potent inhibitor of nitric oxide synthase (NOS) enzymes, its interactions extend beyond simple competitive inhibition. nih.gov A primary trajectory for future research involves a deeper investigation into its unconventional binding mechanisms. L-Thiocitrulline's inhibition is competitive with the substrate L-arginine, suggesting it initially binds as a substrate or product analog. nih.gov However, unlike L-arginine, its binding prompts a "Type II" difference spectrum, which indicates a shift in the heme cofactor's iron from a high-spin to a low-spin state. nih.gov This suggests the thioureido sulfur of L-Thiocitrulline may act as a sixth ligand to the heme iron, an interaction not observed with typical substrates or other inhibitors like N-omega-methyl-L-arginine. nih.gov

Further research is needed to understand the allosteric effects and conformational changes induced by L-Thiocitrulline binding. scbt.com For instance, derivatives like S-Methyl-L-thiocitrulline have been noted to promote transient covalent modifications through their thiol-reactive moiety, which alters the enzyme's conformation and function. scbt.com An unanswered question is the extent to which L-Thiocitrulline itself can induce such allosteric modulations across the different NOS isoforms and what cellular conditions might favor these unconventional interactions.

Additionally, the basis for its isoform selectivity remains a critical area of study. While L-Thiocitrulline is a potent inhibitor of both constitutive brain (nNOS) and endothelial (eNOS) isoforms, its derivatives exhibit significant selectivity. nih.govnih.gov For example, S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline are substantially more potent inhibitors of nNOS than eNOS or the inducible isoform (iNOS). nih.gov Elucidating the precise molecular determinants for this selectivity could pave the way for designing highly specific NOS inhibitors. nih.govnih.gov

Table 1: Comparative Inhibition Data for L-Thiocitrulline Derivatives Data presented for human NOS isoforms.

| Inhibitor | Target Isoform | K i Value (nM) | Selectivity Profile |

|---|---|---|---|

| S-Methyl-L-thiocitrulline | nNOS | ~1.2 | ~10-fold more potent for nNOS than eNOS. nih.gov |

| eNOS | 11 | ||

| iNOS | 34 | ||

| S-Ethyl-L-thiocitrulline | nNOS | ~0.5 | ~50-fold more potent for nNOS than eNOS. nih.gov |

| eNOS | 24 |

Advanced Structural Biology Approaches

To fully comprehend the unique inhibitory mechanism of L-Thiocitrulline, advanced structural biology techniques are indispensable. While early studies and molecular docking simulations have provided foundational insights, high-resolution structural data of the full-length enzyme in complex with the inhibitor are lacking. nih.govnih.gov

Future research should prioritize the use of cryo-electron microscopy (cryo-EM) to determine the structure of the dimeric NOS holoenzyme bound to L-Thiocitrulline. elifesciences.org This approach would offer a more complete structural picture than X-ray crystallography of isolated oxygenase domains, potentially revealing long-range conformational changes and shifts in interdomain communication upon inhibitor binding. nih.gov

A significant unanswered question is the precise geometry and nature of the interaction between the thioureido sulfur and the heme iron. nih.gov High-resolution structures could definitively map the hydrogen-bonding network and the role of water molecules in the active site, which are crucial for understanding the compound's high affinity and isoform selectivity. Furthermore, computational methods like quantum mechanics/molecular mechanics (QM/MM) and advanced molecular dynamics simulations will be vital for modeling the dynamic behavior of L-Thiocitrulline within the active site and calculating the energetics of its binding. nih.gov These approaches can help dissect the intricate process of how L-Thiocitrulline inhibits the two-step conversion of L-arginine to L-citrulline and nitric oxide. ebi.ac.ukresearchgate.net

Development of Novel L-Thiocitrulline Dihydrochloride-Based Chemical Tools

The distinct chemical properties of L-Thiocitrulline make it an excellent starting point for the creation of sophisticated chemical probes to investigate NOS function in complex biological systems. mskcc.orgmdpi.com The development of such tools is a key future direction for the field.

One promising avenue is the application of "click chemistry" , a set of powerful, selective, and biocompatible reactions, to synthesize modified L-Thiocitrulline derivatives. wikipedia.orgnih.govresearchgate.netmdpi.com By incorporating "clickable" handles, such as azides or alkynes, onto the L-Thiocitrulline scaffold, researchers can create versatile probes. These could be used for:

Activity-Based Protein Profiling (ABPP): To covalently label and identify active NOS isoforms in cellular lysates or tissues.

Fluorescence Imaging: Attaching a fluorophore would enable real-time visualization of NOS activity and localization within living cells. nih.gov

Affinity Purification: Immobilizing the probe on a solid support could be used to pull down and identify novel NOS-interacting proteins.

A central unanswered question in this area is how to chemically modify L-Thiocitrulline to add these functionalities without abolishing its potent inhibitory activity and isoform selectivity. nih.gov The synthesis of derivatives must be carefully designed to preserve the key interactions within the NOS active site. morressier.comnih.gov The development of photo-activatable or "caged" L-Thiocitrulline probes also represents an exciting frontier, offering the potential for precise spatiotemporal control over NOS inhibition, which would be invaluable for dissecting the specific roles of NOS isoforms in intricate signaling pathways.

Q & A

Q. What is the mechanism of action of L-Thiocitrulline dihydrochloride as a nitric oxide synthase (NOS) inhibitor?

this compound acts as a competitive inhibitor of NOS by binding to the enzyme’s heme cofactor, disrupting the catalytic conversion of L-arginine to nitric oxide (NO) and L-citrulline. UV-Vis spectroscopy studies reveal that it induces spectral perturbations in NOS heme, producing a bathochromic shift (peak at ~435 nm) indicative of altered heme coordination . Binding constants (Kd) range from 1–3 μM for neuronal NOS (nNOS) and ~27 μM for inducible NOS (iNOS), suggesting isoform-dependent affinity .

Q. How does this compound differ from other NOS inhibitors in terms of isoform specificity?

Unlike selective inhibitors such as BYK 191023 dihydrochloride (NOS2-specific), this compound inhibits all three NOS isoforms (NOS1, NOS2, NOS3) non-selectively . This broad activity necessitates careful experimental design when studying isoform-specific pathways. For targeted studies, researchers should pair L-Thiocitrulline with isoform-knockout models or selective antagonists to isolate effects.

Q. What analytical methods are recommended for assessing this compound purity in research settings?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210–220 nm) is widely used for purity assessment. Mass spectrometry (MS) can confirm molecular identity (CAS 212051-53-1) and detect degradation products, such as oxidized sulfur-containing derivatives . Calibration curves should be validated using certified reference standards.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding constants for this compound across studies?

Discrepancies in binding constants (e.g., 1–3 μM for nNOS vs. 27 μM for iNOS) may arise from differences in assay conditions (pH, temperature, cofactor availability) or enzyme isoforms . To address this:

- Standardize buffer systems (e.g., 50 mM Tris-HCl, pH 7.4, with 10 μM BH4 and 100 μM Ca²⁺ for nNOS).

- Use orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate kinetic data .

Q. What experimental designs are optimal for studying L-Thiocitrulline’s role in oxidative stress models?

Combine this compound with oxidative stress markers such as thiobarbituric acid reactive substances (TBARS) to quantify lipid peroxidation. For example:

- Treat cell cultures or tissues with L-Thiocitrulline (10–100 μM) and induce stress via H₂O₂.

- Measure TBARS levels spectrophotometrically (λ = 532 nm) and correlate with NO production (e.g., Griess assay) .

Q. How should titration experiments be designed to evaluate L-Thiocitrulline’s inhibitory potency?

Follow a stepwise protocol:

- Prepare NOS enzyme in assay buffer with excess L-arginine (1 mM).

- Titrate L-Thiocitrulline (0.1–50 μM) and monitor NO synthesis via ozone chemiluminescence or fluorometric probes.

- Apply Michaelis-Menten kinetics to calculate IC₅₀ and Ki values, accounting for competitive inhibition .

Methodological and Safety Considerations

Q. What precautions are critical when handling this compound in the laboratory?

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particles.

- Store at –20°C in airtight, light-resistant containers to prevent degradation .

Q. How can researchers assess the ecological impact of this compound in waste streams?

Current data on biodegradability and ecotoxicity are limited. Mitigation strategies include:

- Neutralization with dilute HCl (<1 M) followed by solidification with absorbents (e.g., activated carbon).

- Collaborate with environmental chemistry labs to conduct OECD 301/302 biodegradation tests .

Experimental Optimization and Validation

Q. What in vivo models are suitable for studying L-Thiocitrulline’s pharmacokinetics?

- Use NOS knockout mice (e.g., eNOS⁻/⁻) to isolate isoform-specific effects.

- Administer L-Thiocitrulline intravenously (5–20 mg/kg) and measure plasma half-life via LC-MS/MS, referencing isotopic internal standards (e.g., ¹⁵N-labeled analogs) .

Q. How can spectral interference be minimized in UV-Vis studies of L-Thiocitrulline-NOS interactions?

- Pre-treat enzyme samples with dialysis to remove endogenous ligands.

- Use difference spectroscopy to subtract background absorbance (e.g., baseline correction at 400 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。